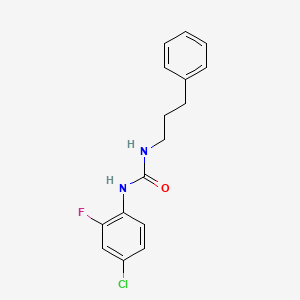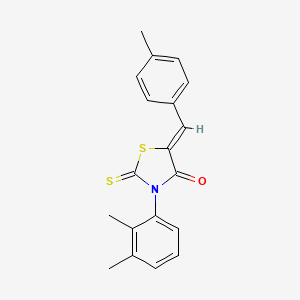
N-(4-chloro-2-fluorophenyl)-N'-(3-phenylpropyl)urea
説明
N-(4-chloro-2-fluorophenyl)-N'-(3-phenylpropyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its various applications in plant science research. CPPU is a urea-based compound that belongs to the family of cytokinins, which are plant hormones that regulate cell division and differentiation. CPPU has been shown to have a wide range of effects on plant growth and development, making it a valuable tool for researchers in the field.
作用機序
CPPU works by binding to cytokinin receptors in plants, which leads to the activation of various signaling pathways that regulate cell division and differentiation. CPPU has been shown to have a similar mode of action to other cytokinins, such as zeatin, but it is more potent and has a longer half-life in plants.
Biochemical and Physiological Effects:
CPPU has a wide range of biochemical and physiological effects on plants, including the promotion of cell division, the inhibition of ethylene synthesis, the enhancement of photosynthesis, and the regulation of gene expression. CPPU has also been shown to increase the levels of various plant hormones, such as auxins and gibberellins, which play important roles in plant growth and development.
実験室実験の利点と制限
CPPU is a valuable tool for researchers in the field of plant science, as it allows for the manipulation of plant growth and development in a controlled manner. However, there are also some limitations to the use of CPPU in lab experiments. For example, CPPU can be toxic to plants at high concentrations, and it can also have negative effects on plant growth and development if used improperly.
将来の方向性
There are many potential future directions for research on CPPU. One area of interest is the development of new methods for the synthesis of CPPU that are more efficient and cost-effective. Another area of interest is the investigation of the molecular mechanisms underlying the effects of CPPU on plant growth and development. Additionally, there is a need for more research on the potential environmental impacts of CPPU, as well as its potential use in sustainable agriculture practices. Overall, CPPU is a valuable tool for researchers in the field of plant science, and it has the potential to contribute to the development of new and innovative approaches to crop production and plant biotechnology.
科学的研究の応用
CPPU has been extensively studied for its various applications in plant science research. It has been shown to promote cell division, enhance fruit set, increase fruit size, delay fruit senescence, and improve fruit quality in a wide range of crops, including apples, grapes, kiwifruit, tomatoes, and strawberries. CPPU has also been shown to increase the yield and quality of various ornamental plants, such as roses and chrysanthemums. CPPU is a valuable tool for researchers in the field of plant science, as it allows for the manipulation of plant growth and development in a controlled manner.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c17-13-8-9-15(14(18)11-13)20-16(21)19-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZWMCQZERMAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(3-phenylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4737701.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4737705.png)
![1-(2-fluorophenyl)-4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4737720.png)

![1-(4-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4737735.png)
![1-({1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737742.png)

![8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4737756.png)

![1,3-dimethyl-8-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4737773.png)
![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4737784.png)
![6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4737785.png)
![(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4737789.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine](/img/structure/B4737793.png)